Alpha-phellandrene has been the subject of numerous scientific investigations exploring its potential antimicrobial, antifungal, and insecticidal properties. Studies have shown its effectiveness against various bacteria, fungi, and insects, including:
The aforementioned biological activities of alpha-phellandrene have sparked interest in its potential applications in the pharmaceutical field. Research is ongoing to explore its efficacy in:
Alpha-phellandrene is recognized as a safe flavoring agent by the US Food and Drug Administration (FDA) and is found in various essential oils, including eucalyptus, tea tree, and fennel [Source: National Institutes of Health (.gov) ]. Additionally, research suggests its potential role in:
Alpha-Phellandrene is a cyclic monoterpene with the chemical formula . It is characterized by its pleasant, peppery, woody, and herbaceous aroma, making it a valuable component in various essential oils and fragrances. This compound is one of two isomers of phellandrene, the other being beta-phellandrene. In alpha-phellandrene, both double bonds are endocyclic, whereas in beta-phellandrene, one double bond is exocyclic. It was first isolated from the essential oil of Eucalyptus phellandra (now called Eucalyptus radiata) and can also be found in the essential oils of other plants like Eucalyptus dives and various citrus fruits .
The synthesis of alpha-phellandrene involves several key steps:
In terms of reactivity, alpha-phellandrene can form hazardous peroxides upon contact with air at elevated temperatures, which poses safety considerations during its storage and handling .
Alpha-phellandrene exhibits a range of biological activities:
Various methods exist for synthesizing alpha-phellandrene:
Alpha-phellandrene finds applications across several industries:
Alpha-phellandrene shares structural similarities with several other monoterpenes. Here are some comparable compounds:
Alpha-phellandrene's distinct structural features—specifically its endocyclic double bonds—contribute to its unique aroma profile and biological activities, setting it apart from similar compounds. Its potential therapeutic applications further enhance its significance within both the fragrance and pharmaceutical industries .
alpha-Phellandrene is a cyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23-136.24 g/mol [1] [3]. It belongs to the class of organic compounds known as menthane monoterpenoids, characterized by a cyclohexadiene structure with methyl and isopropyl substituents [12]. At standard room temperature (20°C), alpha-phellandrene exists as a colorless to light yellow liquid with a distinctive citrus-like, peppery aroma that includes subtle mint notes [2] [7].
The physical properties of alpha-phellandrene are crucial for its identification, purification, and industrial applications. This compound exhibits a boiling point range of 171.5-176.0°C at standard atmospheric pressure (760 mmHg), making it a relatively volatile organic compound [4] [5]. Its melting point is below 25°C, with some sources reporting values as low as -60°C, indicating its liquid state at room temperature [7]. The flash point of alpha-phellandrene ranges from 43.7°C to 49°C, classifying it as a flammable liquid that requires appropriate safety precautions during handling and storage [4] [5] [8].
alpha-Phellandrene has a specific gravity of approximately 0.84 and a density between 0.846-0.85 g/cm³ at 20°C, making it less dense than water [1] [7]. Its refractive index falls within the range of 1.471-1.477 at 20°C, which serves as an important parameter for its identification and purity assessment [5] [7]. Like many terpenes, alpha-phellandrene is practically insoluble in water but readily dissolves in organic solvents including ethanol, ether, benzene, and chloroform [5] [7]. This solubility profile is reflected in its high partition coefficient (LogP) value of 4.43-4.52, indicating its strong lipophilic character [5] [15].
The comprehensive physical and thermodynamic properties of alpha-phellandrene are summarized in Table 1.
Table 1: Physical and Thermodynamic Properties of alpha-Phellandrene
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆ |
Molecular Weight | 136.23-136.24 g/mol |
Physical State (20°C) | Liquid |
Appearance | Colorless to light yellow to light orange clear liquid |
Boiling Point | 171.5-176.0°C at 760 mmHg |
Melting Point | <25°C (reported as low as -60°C) |
Flash Point | 43.7-49°C |
Specific Gravity (20/20) | 0.84 |
Density | 0.846-0.85 g/cm³ at 20°C |
Refractive Index | 1.471-1.477 at 20°C |
Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform, and organic solvents |
LogP (o/w) | 4.43-4.52 |
Storage Temperature | Refrigerated (0-10°C) |
Due to its sensitivity to heat, light, and air, alpha-phellandrene is typically stored under refrigerated conditions (0-10°C) to prevent degradation and oxidation [1] [7]. When exposed to elevated temperatures or air, alpha-phellandrene can undergo oxidation reactions, potentially forming peroxides, which affects both its stability and chemical properties [3].
Spectroscopic techniques play a vital role in the identification, characterization, and quantification of alpha-phellandrene. Each analytical method provides unique insights into the structural and chemical properties of this monoterpene [6] [10].
Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely employed techniques for the analysis of alpha-phellandrene, particularly in essential oil compositions [9] [10]. The volatile nature of alpha-phellandrene makes it highly suitable for GC-MS analysis, which provides both retention time data for identification and mass spectral information for structural confirmation [10] [11].
In GC-MS analysis, alpha-phellandrene typically elutes with characteristic retention indices on standard columns. On non-polar columns such as DB-5 or ZB-5 (5% phenyl-dimethylpolysiloxane), alpha-phellandrene exhibits retention indices around 1004-1005 [11]. The mass spectrum of alpha-phellandrene shows characteristic fragmentation patterns that help distinguish it from other monoterpenes, including its isomer beta-phellandrene [10].
GC-MS studies have revealed that alpha-phellandrene can be a major component in various essential oils, with concentrations as high as 32.68% reported in some plant extracts [10]. The analysis is typically performed using temperature-programmed conditions, with carrier gases such as helium or hydrogen, and electron impact ionization at 70eV [9] [11].
While GC-MS is preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers complementary information, particularly for thermally labile derivatives of alpha-phellandrene [15] [16]. Reverse-phase HPLC methods have been developed for the analysis of alpha-phellandrene using C18 columns and mobile phases containing acetonitrile, water, and phosphoric acid [15] [16].
A typical HPLC method for alpha-phellandrene analysis employs a Newcrom R1 column with low silanol activity, which provides good peak shape and resolution [15]. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid [16]. This method is scalable and suitable for both analytical and preparative separations, allowing for the isolation of alpha-phellandrene and its impurities [15] [16].
HPLC coupled with quadrupole-Orbitrap tandem mass spectrometry has been used to investigate the oxidation products of alpha-phellandrene, providing insights into its chemical reactivity and transformation pathways [17]. Such studies have identified numerous polyfunctional species containing carbonyl, acid, alcohol, and hydroperoxide functionalities derived from alpha-phellandrene [17].
Infrared spectroscopy provides valuable information about the functional groups and structural features of alpha-phellandrene [6] [20]. The IR spectrum of alpha-phellandrene shows characteristic absorption bands that correspond to its cyclohexadiene structure and various vibrational modes [6].
In the functional group region (4000-1500 cm⁻¹), alpha-phellandrene exhibits characteristic carbon-hydrogen stretching vibrations below 3000 cm⁻¹, typical of sp³ hybridized carbon-hydrogen bonds [20]. The presence of the cyclohexadiene ring system gives rise to specific absorption patterns in both the functional group and fingerprint regions of the spectrum [6] [20].
Matrix isolation infrared spectroscopy studies have revealed that alpha-phellandrene can exist in three conformational isomers due to the internal rotation of the isopropyl group [6]. These conformers, designated as trans, gauche+, and gauche-, have been identified in experimental matrix infrared spectra, with the trans form being predominant [6].
Nuclear Magnetic Resonance spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed structural information about alpha-phellandrene at the molecular level [18]. NMR spectroscopy is particularly valuable for distinguishing alpha-phellandrene from its isomers and for characterizing its enantiomers [14] [18].
The ¹H NMR spectrum of alpha-phellandrene shows characteristic signals for the cyclohexadiene structure, including resonances for the olefinic protons, methyl groups, and the isopropyl moiety [18]. The ¹³C NMR spectrum provides complementary information about the carbon skeleton, with distinctive chemical shifts for the sp² hybridized carbons in the diene system [18].
NMR spectroscopy has been instrumental in studying the conformational properties of alpha-phellandrene and its derivatives [14] [18]. For instance, detailed NMR analyses have been used to characterize the products formed from the reaction of alpha-phellandrene with various dienophiles, providing insights into its reactivity in Diels-Alder reactions [18].
Table 2: Spectroscopic Analysis Methods for alpha-Phellandrene
Method | Key Characteristics |
---|---|
GC-MS | Used for identification and quantification; retention time is characteristic |
GC-MS | Can be identified as a major volatile component in essential oils (e.g., 32.68% in some plant extracts) |
HPLC | Can be analyzed by reverse phase HPLC with acetonitrile/water/phosphoric acid mobile phase |
IR Spectroscopy | Shows characteristic C-H stretching vibrations below 3000 cm⁻¹; exhibits three structural conformations due to internal rotation of isopropyl group |
NMR Spectroscopy | ¹H NMR shows characteristic signals for cyclohexadiene structure; ¹³C NMR data available for structural confirmation |
alpha-Phellandrene possesses a stereogenic center at the carbon atom bearing the isopropyl group, resulting in two enantiomeric forms: (R)-(-)-alpha-phellandrene and (S)-(+)-alpha-phellandrene [12] [13]. These enantiomers have identical chemical properties but differ in their three-dimensional spatial arrangement and their interaction with polarized light [19] [21].
The (R)-(-)-alpha-phellandrene enantiomer, with the systematic name (5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene, has the CAS registry number 4221-98-1 and is characterized by the InChI Key OGLDWXZKYODSOB-SNVBAGLBSA-N [12] [14]. Conversely, the (S)-(+)-alpha-phellandrene enantiomer, systematically named (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene, has the CAS registry number 2243-33-6 and the InChI Key OGLDWXZKYODSOB-JTQLQIEISA-N [13].
The structural difference between these enantiomers lies in the spatial arrangement of substituents around the chiral carbon atom (C-5), which results in distinct optical properties [19] [21]. The (R)-(-)-alpha-phellandrene rotates plane-polarized light counterclockwise (levorotatory), with specific rotation values ranging from -140° to -190° when measured neat, and commonly reported as -155° [1] [12]. In contrast, the (S)-(+)-alpha-phellandrene rotates plane-polarized light clockwise (dextrorotatory), although specific rotation values for this enantiomer were less frequently reported in the literature examined [13] [21].
The distribution of alpha-phellandrene enantiomers in nature is not uniform, with many plant biosynthetic pathways favoring the production of one enantiomer over the other [21] [22]. The (R)-(-)-alpha-phellandrene is more commonly found in natural sources and is a major component in various essential oils, particularly those derived from Eucalyptus species [3] [12]. The compound was originally named after Eucalyptus phellandra (now called Eucalyptus radiata), from which it was first isolated [3].
The (S)-(+)-alpha-phellandrene is less abundant in natural sources but can be found in certain essential oils, typically in lower concentrations than its R-counterpart [13] [21]. The enantiomeric distribution of alpha-phellandrene can vary significantly between plant species and even within different parts of the same plant [22].
Studies on conifer species have shown that the enantiomeric percentages of monoterpenes, including alpha-phellandrene, can be characteristic of specific plant species and can vary with environmental conditions and time of day [22]. This enantiomeric specificity is attributed to the stereoselective nature of the enzymes involved in terpene biosynthesis [21] [22].
While the enantiomers of alpha-phellandrene share identical physical properties such as boiling point, melting point, and solubility, they differ in their interaction with chiral environments, including biological systems and chiral chromatographic stationary phases [19] [21].
The olfactory properties of the enantiomers show subtle but distinguishable differences [2] [7]. The (R)-(-)-alpha-phellandrene is characterized by a pleasant, fresh, citrus, peppery odor with discrete mint notes [2] [7]. The (S)-(+)-enantiomer has a similar but distinguishable odor profile, although detailed comparative sensory evaluations of the pure enantiomers are limited in the available literature [13] [21].
The separation and analysis of alpha-phellandrene enantiomers typically require chiral chromatographic techniques [22]. Gas chromatography with chiral stationary phases has been successfully employed for the determination of enantiomeric distributions in plant materials and essential oils [22]. The method involves thermal desorption of the analytes followed by separation on a chiral column and detection by mass spectrometry [22].
Both enantiomers of alpha-phellandrene exhibit similar photochemical properties, being photolabile under UV-C light [6]. Upon UV irradiation, alpha-phellandrene undergoes isomerization to form open-ring species, with the (R)-(-)-enantiomer forming a product with ZE configuration of its backbone [6]. This photoreactivity distinguishes alpha-phellandrene from some other monoterpenes, such as gamma-terpinene, which has been found to be photostable under similar conditions [6].
Table 3: Isomer-Specific Characteristics of alpha-Phellandrene Enantiomers
Characteristic | (R)-(-)-α-Phellandrene | (S)-(+)-α-Phellandrene |
---|---|---|
Chemical Name | (5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene | (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |
CAS Number | 4221-98-1 | 2243-33-6 |
InChI Key | OGLDWXZKYODSOB-SNVBAGLBSA-N | OGLDWXZKYODSOB-JTQLQIEISA-N |
Specific Rotation | -140° to -190° (neat); reported as -155° (neat) | Positive rotation (specific value not found in search results) |
Optical Activity | Levorotatory (rotates plane-polarized light counterclockwise) | Dextrorotatory (rotates plane-polarized light clockwise) |
Biosynthetic Origin | Favored in many plant biosynthetic pathways | Less common in natural sources |
Occurrence | Major component in Eucalyptus oils | Found in some essential oils but typically in lower concentrations than R-form |
Olfactory Properties | Pleasant, fresh, citrus, peppery odor with discrete mint note | Similar but distinguishable odor profile from R-enantiomer |
Photoreactivity | Photolabile under UV-C light; forms open-ring species upon UV irradiation | Similar photochemical properties to R-enantiomer |
Flammable;Health Hazard